molecular formula C26H32N2O2 B11041983 (1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11041983
M. Wt: 404.5 g/mol
InChI Key: RPIMGSNRIBNPKN-UHFFFAOYSA-N
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Description

The compound (1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of a suitable precursor, such as a substituted aniline, with an appropriate diketone under acidic or basic conditions.

    Introduction of the Imino Group: The imino group can be introduced via a condensation reaction between the pyrroloquinoline intermediate and a suitable amine, such as 4-butylaniline.

    Ethoxylation and Methylation: The ethoxy and methyl groups are introduced through alkylation reactions using ethyl halides and methylating agents, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the imino group, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrroloquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imino and pyrroloquinoline systems.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological activities. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in materials science.

Mechanism of Action

The mechanism of action of (1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting or modulating their activity. The imino group could form hydrogen bonds or engage in π-π interactions with aromatic residues in proteins, while the pyrroloquinoline core could intercalate into DNA or RNA structures.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-[(4-methylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
  • (1E)-1-[(4-ethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Uniqueness

The uniqueness of (1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The butyl group, for instance, may enhance lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties.

Properties

Molecular Formula

C26H32N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

3-(4-butylphenyl)imino-6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C26H32N2O2/c1-6-8-9-18-10-12-19(13-11-18)27-23-22-15-20(30-7-2)14-21-17(3)16-26(4,5)28(24(21)22)25(23)29/h10-15,17H,6-9,16H2,1-5H3

InChI Key

RPIMGSNRIBNPKN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=C2C3=CC(=CC4=C3N(C2=O)C(CC4C)(C)C)OCC

Origin of Product

United States

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